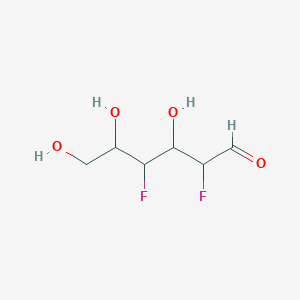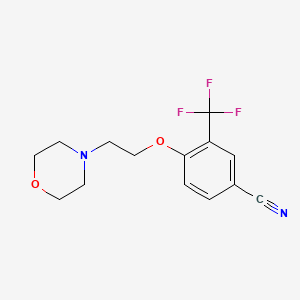![molecular formula C11H13F4N B12073299 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The process often includes the following steps:
Formation of the Fluorinated Benzyl Intermediate: This involves the reaction of a fluorinated benzyl halide with a suitable amine under controlled conditions.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethyl copper or a similar reagent to introduce the trifluoromethyl group.
Final Amine Formation: The final step involves the reaction of the intermediate with propylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzylamine: Similar structure but lacks the fluorine substitution.
Fluorobenzylamine: Contains a fluorine group but lacks the trifluoromethyl group.
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H13F4N |
|---|---|
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H13F4N/c1-2-6-16-7-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,16H,2,6-7H2,1H3 |
Clave InChI |
PCHRKSUVNMZUCG-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)



![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)
![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)


![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)


